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Abstract
CP-424,391-18, also known as Capromorelin, is a potent, orally active, small molecule agonist

of the growth hormone secretagogue receptor (GHSR).[1][2][3] This document provides a

comprehensive overview of the preclinical pharmacology of CP-424,391-18, summarizing its in

vitro and in vivo activities, pharmacokinetic profile, and mechanism of action. The data

presented herein underscore its potential as a therapeutic agent for conditions that may benefit

from augmented growth hormone (GH) and insulin-like growth factor-I (IGF-I) levels.[4][5]

Introduction
Growth hormone secretagogues (GHSs) are a class of compounds that stimulate the release of

growth hormone. Unlike direct administration of recombinant GH, GHSs amplify the natural

pulsatile secretion of GH, offering a more physiological approach to treatment.[4][5] CP-

424,391-18 emerged as a promising GHS candidate due to its oral bioavailability and potent

activity.[2][4][6] Initially investigated for frailty in elderly humans, it has since been approved for

veterinary use to stimulate appetite in dogs and manage weight loss in cats.[6][7] This guide

focuses on the foundational preclinical data that characterized its pharmacological profile.
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The in vitro activity of CP-424,391-18 was characterized through receptor binding and cell-

based functional assays.

Quantitative In Vitro Data
Parameter Species/System Value Reference

Binding Affinity (Ki) Human GHSR1a 7 nM [1][2][3]

Functional Potency

(EC50)

Rat Pituitary Cells

(GH Release)
3 nM [1][2][4][5]

Experimental Protocols
Receptor Binding Assay (Determination of Ki):

System: Membranes prepared from HEK293 cells expressing the recombinant human

growth hormone secretagogue receptor (hGHS-R1a).

Radioligand: [125I]-ghrelin. The Kd of the radioligand was determined to be 0.2 nM.

Procedure:

Cell membranes were harvested and washed three times with an ice-cold wash buffer

containing 50 mM HEPES (pH 7.4) and 10 mM MgCl2.[1]

Membranes were incubated with a fixed concentration of [125I]-ghrelin and varying

concentrations of the test compound (CP-424,391-18).

Following incubation, bound and free radioligand were separated.

The amount of bound radioactivity was quantified.

Data Analysis: IC50 values were determined using non-linear regression analysis (e.g., using

Prism by Graphpad™). Ki values were then calculated from the IC50 values using the

Cheng-Prusoff equation.[1]

Growth Hormone Release Assay (Determination of EC50):
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System: Primary cultures of rat pituitary cells.[2][4][5]

Procedure:

Pituitary glands were dissected from rats and enzymatically dissociated to obtain single-

cell suspensions.

Cells were plated and cultured for a period to allow for recovery and adherence.

The culture medium was replaced with a medium containing varying concentrations of CP-

424,391-18.

After a defined incubation period, the culture medium was collected.

The concentration of growth hormone in the collected medium was quantified using a

specific immunoassay (e.g., ELISA or RIA).

Data Analysis: The concentration-response curve was plotted, and the EC50 value,

representing the concentration of CP-424,391-18 that elicits 50% of the maximal GH release,

was calculated.[2]

In Vivo Pharmacology
The in vivo effects of CP-424,391-18 were evaluated in several animal models, primarily rats

and dogs, to assess its ability to stimulate GH release, increase IGF-I levels, and produce

physiological effects such as weight gain.
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Parameter Species
Route of
Administration

Value Reference

GH Release

Potency (ED50)
Anesthetized Rat Intravenous (IV) 0.05 mg/kg [1][2][3]

Oral

Bioavailability (F)
Rat Oral (PO) 65% [1][2][3]

Oral

Bioavailability (F)
Dog Oral (PO) 44% [1][2][3]

Effect on Food

Consumption

Healthy Adult

Beagle Dogs
Oral (PO)

>60% increase

vs. placebo

Effect on Body

Weight

Healthy Adult

Beagle Dogs
Oral (PO)

0.52 kg gain vs.

placebo
[1]

Experimental Protocols
Growth Hormone Stimulation in Anesthetized Rats:

Animal Model: Anesthetized Wistar rats.[2]

Procedure:

Rats were anesthetized to prevent stress-induced fluctuations in GH levels.

A baseline blood sample was collected.

CP-424,391-18 was administered intravenously at various doses.

Blood samples were collected at multiple time points post-administration.

Plasma GH concentrations were measured by immunoassay.

Data Analysis: The dose-response relationship for peak GH concentration was analyzed to

determine the ED50.

Oral Bioavailability Studies in Rats and Dogs:
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Animal Models: Rats and dogs.[1][2][3]

Procedure:

A crossover study design was typically used.

For intravenous administration, CP-424,391-18 was administered as a single bolus dose,

and blood samples were collected at predetermined time points.

For oral administration, a single dose of the compound was given, and blood samples

were collected over time.

Plasma concentrations of CP-424,391-18 were determined using a validated analytical

method (e.g., LC-MS/MS).

Data Analysis: The area under the plasma concentration-time curve (AUC) was calculated

for both routes of administration. Oral bioavailability (F) was calculated as: F (%) = (AUCoral

/ AUCIV) x (DoseIV / Doseoral) x 100.

Appetite Stimulation and Body Weight Gain in Dogs:

Animal Model: Healthy adult Beagle dogs in a randomized, masked, placebo-controlled

study.[1][8]

Procedure:

Dogs were randomized to receive either CP-424,391-18 oral solution (e.g., 30 mg/mL) or a

placebo once daily for a specified period (e.g., 4 consecutive days).[1][8]

Food consumption was measured daily.

Body weight was recorded at baseline and at the end of the treatment period.

Data Analysis: Food consumption and body weight changes between the treatment and

placebo groups were compared using appropriate statistical tests.

Pharmacokinetics
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Pharmacokinetic studies in dogs revealed key parameters for Capromorelin.

Pharmacokinetic Parameters in Dogs
Parameter Value Reference

Time to Maximum

Concentration (Tmax)
0.83 h (mean) [6]

Serum Half-life (t1/2) 1.19 h (mean) [6]

Metabolism and Excretion
In vitro studies using human liver microsomes and in vivo studies in rats suggest that

Capromorelin is metabolized by hepatic enzymes.[6] Following oral administration of radio-

labelled Capromorelin to dogs, the radioactivity was primarily excreted in the feces (62%) and

urine (37%) within 72 hours.[6] Elimination occurs mainly through Phase 1 metabolism.[6]

Mechanism of Action and Signaling Pathway
CP-424,391-18 acts as a ghrelin mimetic, binding to and activating the GHS-R1a, a G-protein

coupled receptor.[6][9] This interaction initiates a downstream signaling cascade.

Signaling Pathway
In rat pituitary cells, the binding of CP-424,391-18 to the GHS-R1a activates intracellular

calcium signaling.[4][5] Notably, this activation does not lead to an elevation of intracellular

cyclic adenosine monophosphate (cAMP).[4][5] The compound also modulates the effects of

growth hormone-releasing hormone (GHRH) and somatostatin on pituitary cell GH release and

intracellular signaling.[4][5] The ability of CP-424,391-18 to stimulate intracellular signaling in

non-pituitary cell lines is dependent on the expression of the recombinant human GHS

receptor.[4][5]
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Caption: Signaling pathway of CP-424,391-18 via the GHS-R1a receptor.
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Experimental Workflow: In Vivo GH Stimulation
The general workflow for assessing the in vivo efficacy of CP-424,391-18 involves several key

steps from animal preparation to data analysis.

Experimental Protocol

Animal Preparation
(e.g., Anesthetized Rat)

Baseline Sampling
(Blood Collection)

Drug Administration
(IV or PO Dosing)

Time-Course Sampling
(Blood Collection)

Sample Analysis
(GH Immunoassay)

Data Interpretation
(Dose-Response Curve)

Click to download full resolution via product page

Caption: Generalized workflow for in vivo growth hormone stimulation studies.
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Chronic Administration Effects
Chronic oral administration of CP-424,391-18 has been shown to produce sustained

physiological effects. In dogs, daily oral dosing over a 5-day period resulted in a progressive

elevation of plasma IGF-I.[4][5] Long-term administration augmented body weight gain in both

rats and dogs.[4][5]

Conclusion
The preclinical data for CP-424,391-18 (Capromorelin) characterize it as a potent and orally

bioavailable GHSR agonist. It effectively stimulates GH release in a dose-dependent manner

through a calcium-mediated signaling pathway. In vivo, it demonstrates clear physiological

effects, including increased food consumption, body weight gain, and elevated levels of IGF-I.

These findings from preclinical studies have established the pharmacological basis for its

clinical development and subsequent approval in veterinary medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28056951/
https://pubmed.ncbi.nlm.nih.gov/28056951/
https://pubmed.ncbi.nlm.nih.gov/28056951/
https://www.researchgate.net/figure/The-pharmacologic-mechanism-of-action-of-capromorelin_fig7_307854628
https://www.benchchem.com/product/b109908#preclinical-pharmacology-of-cp-424-391-18
https://www.benchchem.com/product/b109908#preclinical-pharmacology-of-cp-424-391-18
https://www.benchchem.com/product/b109908#preclinical-pharmacology-of-cp-424-391-18
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b109908?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

